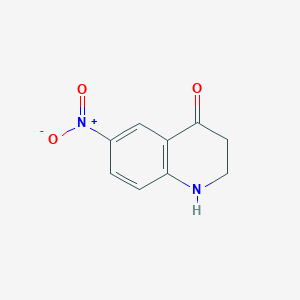
6-Nitro-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Nitro-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Nitro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound recognized for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C9H8N2O2 and a molecular weight of approximately 176.17 g/mol. It features a fused bicyclic structure characterized by a quinoline framework with a nitro group at the 6-position and a carbonyl group at the 4-position. The compound exhibits a melting point in the range of 125–126 °C, which is indicative of its stability under standard conditions.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation in certain cancer cell lines. Its mechanism of action appears to involve interaction with specific cellular targets that regulate cell cycle progression and apoptosis.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways, indicating potential therapeutic applications in diseases where these enzymes are dysregulated .
Research indicates that the mechanism of action for this compound may involve:
- Binding Affinity : Studies have shown that this compound interacts with biological targets such as enzymes and receptors, which may lead to alterations in their activity and subsequent biological effects.
- Cell Viability Assays : Experimental evaluations using various cell lines have quantitatively assessed the compound's effects on cell viability, revealing dose-dependent responses that support its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological activity profile of this compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-one | Contains a quinazoline structure | Antimicrobial and anticancer | More potent against certain cancer types |
| 6-Nitroquinoline | Nitro group at position 6 | Antimicrobial | Lacks the fused bicyclic structure |
| 4-Hydroxyquinoline | Hydroxy group instead of nitro | Antimycobacterial | Different functional group affecting activity |
| 7-Nitroindole | Indole structure with nitro group | Neuroprotective | Different ring structure affecting properties |
This table illustrates how the unique combination of bicyclic structure and specific functional groups in this compound contributes to its distinct biological activities compared to similar compounds.
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. These methods typically involve multi-step reactions starting from readily available precursors. Key reactions include:
- Mannich Reaction : A common approach involves the condensation of amines with aldehydes and ketones to form the desired dihydroquinolinone structure.
- Cyclization Reactions : Subsequent cyclization steps are employed to establish the bicyclic framework characteristic of this compound .
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including those resistant to conventional therapies. The IC50 values obtained from these studies indicate promising potency that warrants further investigation in vivo .
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,5,10H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGQRUWCTOCECD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














